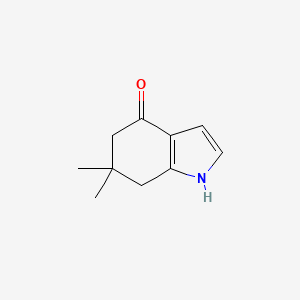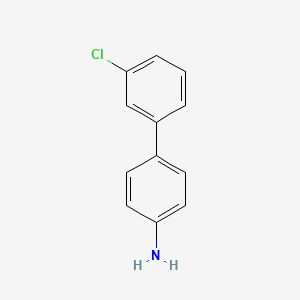
2-(Iodmethyl)tetrahydropyran
Übersicht
Beschreibung
2-(Iodomethyl)tetrahydropyran is a useful research compound. Its molecular formula is C6H11IO and its molecular weight is 226.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Iodomethyl)tetrahydropyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Iodomethyl)tetrahydropyran including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Tetrahydropyranringe sind häufige Motive in biologisch aktiven Molekülen. „2-(Iodmethyl)tetrahydropyran“ kann als Schlüsselzwischenprodukt bei der Synthese verschiedener Naturstoffe und bioaktiver Makrozyklen verwendet werden. Die Prins-Reaktion ist eine Methode, die solche Zwischenprodukte für die stereoselektive Synthese von Tetrahydropyranskeletten mit verschiedenen Substituenten nutzt .
Wirkmechanismus
Target of Action
It’s known that tetrahydropyran (thp) derivatives, to which 2-(iodomethyl)tetrahydropyran belongs, can interact with various targets in the body . THP can gain an additional point of contact with the target by offering oxygen as a hydrogen bond acceptor .
Mode of Action
Thp derivatives are known to interact with their targets by offering oxygen as a hydrogen bond acceptor . This interaction can result in changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Pharmacokinetics
Thp derivatives have been employed to modulate the pka of drugs and improve their adme profiles .
Result of Action
Thp derivatives have been studied for their potential anticancer properties, suggesting that they may have effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
2-(Iodomethyl)tetrahydropyran plays a significant role in biochemical reactions, particularly in the formation of cyclic ethers. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can participate in hydroalkoxylation reactions catalyzed by platinum or lanthanide triflates, leading to the formation of cyclic ethers . These interactions are crucial for the synthesis of biologically active molecules and natural products.
Cellular Effects
The effects of 2-(Iodomethyl)tetrahydropyran on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, derivatives of tetrahydropyran have been shown to affect photosynthetic pigment content and antioxidant enzyme activities . These effects are indicative of the compound’s potential to alter cellular processes and metabolic pathways.
Molecular Mechanism
At the molecular level, 2-(Iodomethyl)tetrahydropyran exerts its effects through specific binding interactions with biomolecules. It can act as a substrate or inhibitor for various enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The compound’s ability to participate in hydroalkoxylation and hydroamination reactions highlights its role in modifying molecular structures and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Iodomethyl)tetrahydropyran can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tetrahydropyran derivatives can maintain their activity over extended periods, although their efficacy may diminish due to degradation . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring consistent results.
Dosage Effects in Animal Models
The effects of 2-(Iodomethyl)tetrahydropyran vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating enzyme activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-(Iodomethyl)tetrahydropyran is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic state of the cell . Its role in phase I and phase II metabolic reactions underscores its importance in drug metabolism and detoxification processes.
Transport and Distribution
The transport and distribution of 2-(Iodomethyl)tetrahydropyran within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Iodomethyl)tetrahydropyran is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The precise localization of the compound within the cell is critical for its function and efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
2-(iodomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXWUHXEXKVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376695 | |
| Record name | 2-(IODOMETHYL)TETRAHYDROPYRAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43216-12-2 | |
| Record name | 2-(IODOMETHYL)TETRAHYDROPYRAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(iodomethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















